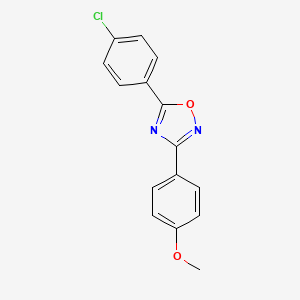
S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate, also known as metolachlor, is a widely used herbicide that belongs to the chloroacetanilide family. It is commonly used to control weeds in agricultural fields and is known for its effectiveness against grasses and broadleaf weeds.
Mécanisme D'action
Metolachlor works by inhibiting the growth of weeds through the inhibition of cell division and protein synthesis. It disrupts the synthesis of microtubules, which are essential for cell division, and also affects the synthesis of proteins that are necessary for the growth and development of plants.
Biochemical and Physiological Effects:
Metolachlor has been found to have low toxicity to non-target organisms, including humans. However, it can cause skin irritation and eye damage upon contact. Ingestion of S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate can cause nausea, vomiting, and diarrhea. Long-term exposure to this compound has been associated with an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Metolachlor is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, its toxicity to non-target organisms and potential health risks make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for the study of S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate. One area of research is the development of new herbicides that are more effective and have fewer health risks. Another area of research is the investigation of the potential use of this compound in the treatment of cancer and other diseases. Finally, the environmental impact of this compound and other herbicides should be further studied to determine their long-term effects on ecosystems and human health.
Méthodes De Synthèse
Metolachlor is synthesized by the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thionyl chloride to form the final product, S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate.
Applications De Recherche Scientifique
Metolachlor has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds. It is commonly used in corn, soybean, and cotton crops and has been found to have a low toxicity to non-target organisms. In addition to its herbicidal properties, S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
S-(4-methylphenyl) 2-(4-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-3-9-15(10-4-12)20-16(17)11-19-14-7-5-13(18-2)6-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCZVBPJWUHMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)




![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)